1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, an amino group, and a benzothiazolyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of 1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through Friedel-Crafts acylation of an aromatic ring with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrrolone Ring: The final step involves the formation of the pyrrolone ring through a cyclization reaction, which can be achieved by reacting the intermediate compounds under basic or acidic conditions, depending on the specific reaction pathway chosen.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers study its biological activities to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Pyrrolone Derivatives: Compounds with the pyrrolone ring system are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.
Acetylphenyl Derivatives: These compounds contain the acetylphenyl group and are often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
1-[3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-11(23)12-5-4-6-13(9-12)22-10-15(24)17(18(22)20)19-21-14-7-2-3-8-16(14)25-19/h2-9,20,24H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGULSCAHAOSMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.